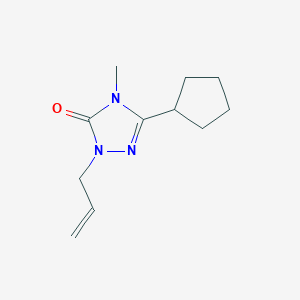

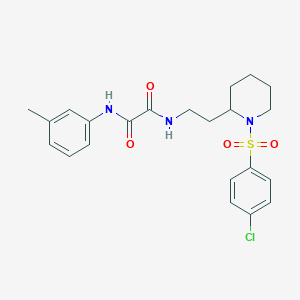

![molecular formula C21H13BrClNO4 B2517581 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921893-30-3](/img/structure/B2517581.png)

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to the presence of multiple functional groups such as amide, bromo, chlorobenzoyl, and dioxole moieties. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the potential behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the introduction of halogen atoms onto aromatic rings. For instance, the synthesis of antipyrine derivatives with bromo and chloro substituents has been achieved with good yields and characterized spectroscopically . Similarly, the synthesis of a compound with a chlorophenyl group attached to a benzoyl moiety has been reported, with characterization by X-ray diffraction and various spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound , with the expectation of achieving a similar level of success in yield and purity.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, revealing details such as space group, unit cell dimensions, and intramolecular hydrogen bonding . For example, a compound with a 4-bromophenyl group was found to crystallize in the monoclinic space group with a strong intramolecular N-H...O hydrogen bond . These findings suggest that the compound of interest may also exhibit a well-defined crystalline structure with specific intermolecular interactions, which could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of forming metal complexes. For instance, 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have been used to synthesize Ni(II) and Cu(II) complexes, indicating the potential for the compound to participate in coordination chemistry . The formation of these complexes was confirmed by changes in spectroscopic signatures, such as the loss of N-H proton resonance and shifts in stretching vibrations, which could also be relevant for the analysis of the target compound's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been extensively studied. For example, the vibrational frequencies, chemical shifts, and electronic properties of a benzoyl-containing compound were computed and found to be in strong agreement with experimental data . Additionally, the insecticidal activity of pyrazole derivatives has been evaluated, demonstrating the biological relevance of these compounds . These studies provide a foundation for predicting the properties of "this compound," such as its spectroscopic characteristics, potential biological activity, and its behavior in the presence of metal ions.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound's relevance in synthetic chemistry is highlighted by its role in the preparation of biologically active molecules. For instance, studies have illustrated its involvement in the synthesis of CCR5 antagonists, showcasing a practical method for developing compounds with potential therapeutic applications (Ikemoto et al., 2005). Furthermore, its utility in generating novel nitrogen heterocycles bearing the carboxamide moiety has been demonstrated, revealing its significance in creating potential antitumor agents (Bakare, 2021).

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor potential of derivatives involving similar structural frameworks has been a subject of investigation. For instance, the synthesis and evaluation of novel pyrazolopyrimidines derivatives have shown promising anticancer and anti-5-lipoxygenase activities, suggesting that structural analogs of the compound could offer significant biological activities (Rahmouni et al., 2016).

Material Science and Catalysis

In material science and catalysis, the compound’s derivatives have been explored for their potential utility. For example, studies involving the synthesis and characterization of metal complexes with related benzamide derivatives have provided insights into their application in coordination chemistry, which could lead to the development of new catalysts and materials (Binzet et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrClNO4/c22-13-6-7-17(15(10-13)20(25)14-3-1-2-4-16(14)23)24-21(26)12-5-8-18-19(9-12)28-11-27-18/h1-10H,11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROUYCWZORLBNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

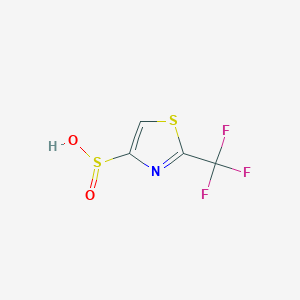

![2-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2517503.png)

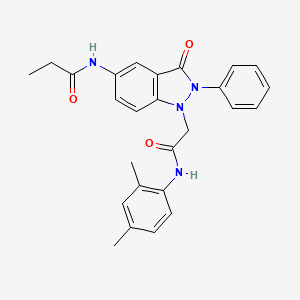

![N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2517504.png)

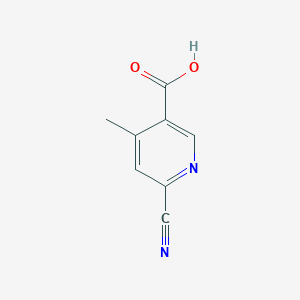

![4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2517505.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2517506.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one](/img/structure/B2517508.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2517511.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide](/img/structure/B2517514.png)

![3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2517519.png)

![1-(5-chloro-2-methylphenyl)-N-(4-(4-chlorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2517520.png)